molecular formula C22H17ClN2O2S B2847403 N-[3-(6-chloro-4-phenylquinolin-2-yl)phenyl]methanesulfonamide CAS No. 865616-28-0

N-[3-(6-chloro-4-phenylquinolin-2-yl)phenyl]methanesulfonamide

Cat. No.: B2847403
CAS No.: 865616-28-0
M. Wt: 408.9
InChI Key: VQWCNBHQWWFKLZ-UHFFFAOYSA-N
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Description

N-[3-(6-Chloro-4-phenylquinolin-2-yl)phenyl]methanesulfonamide is a chemical compound of significant interest in medicinal chemistry and oncology research. It belongs to the class of 4-phenylquinoline derivatives, a scaffold recognized for its diverse biological activities. While direct literature on this specific molecule is limited, structurally similar quinoline-based compounds have been identified as potent inhibitors of protein-protein interactions (PPIs) critical in cancer biology . For instance, research into analogous compounds has focused on disrupting the RAD51-BRCA2 protein-protein interaction, a key mechanism in the DNA damage response . Cancer cells often rely on homologous recombination (HR), a pathway facilitated by the RAD51-BRCA2 complex, to repair DNA double-strand breaks. Small molecules that mimic the effect of a BRCA2 mutation by inhibiting this interaction can impair HR and sensitize cancer cells to DNA-damaging agents or PARP inhibitors like olaparib, a strategy known as synthetic lethality . This makes such compounds valuable tools for investigating new cancer treatment paradigms, particularly for widening the use of PARP inhibitors in BRCA-competent cancers . The presence of the 6-chloro and 4-phenyl substituents on the quinoline core, along with the methanesulfonamide group on the pendant phenyl ring, defines the structure of this molecule. Researchers can utilize this compound as a chemical probe to study DNA repair mechanisms and to explore fully small-molecule-induced synthetic lethality in various cancer cell models. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[3-(6-chloro-4-phenylquinolin-2-yl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O2S/c1-28(26,27)25-18-9-5-8-16(12-18)22-14-19(15-6-3-2-4-7-15)20-13-17(23)10-11-21(20)24-22/h2-14,25H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQWCNBHQWWFKLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(6-chloro-4-phenylquinolin-2-yl)phenyl]methanesulfonamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Chlorination: The quinoline derivative is then chlorinated using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chlorine atom at the desired position.

    Phenyl Substitution: The chlorinated quinoline is reacted with a phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., potassium carbonate) to introduce the phenyl group via a Suzuki coupling reaction.

    Methanesulfonamide Introduction: Finally, the phenyl-substituted quinoline is reacted with methanesulfonyl chloride (CH3SO2Cl) in the presence of a base such as triethylamine to form the methanesulfonamide group.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups (if present) using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorine-substituted position, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-[3-(6-chloro-4-phenylquinolin-2-yl)phenyl]methanesulfonamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry

In the industrial sector, this compound may be used in the development of specialty chemicals, dyes, and pigments due to its stable and colorful quinoline core.

Mechanism of Action

The mechanism of action of N-[3-(6-chloro-4-phenylquinolin-2-yl)phenyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, potentially inhibiting DNA replication and transcription. The methanesulfonamide group may enhance the compound’s solubility and facilitate its interaction with biological membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous methanesulfonamide derivatives, focusing on structural motifs, physicochemical properties, and reported applications.

Structural and Functional Group Analysis

Compound Name Core Structure Key Substituents Molecular Formula (Molar Mass)
N-[3-(6-Chloro-4-phenylquinolin-2-yl)phenyl]methanesulfonamide Quinoline 6-Cl, 4-Ph, 3-Ph-methanesulfonamide C₂₂H₁₆ClN₂O₂S (423.89 g/mol)*
Sulfentrazone Triazole 4-(Difluoromethyl)-triazolone, 3-methyl, 5-N-methanesulfonamide C₁₁H₁₀Cl₂F₂N₄O₃S (387.19 g/mol)
1-[3-(6-Cyclohexylmethoxy-9H-purin-2-ylamino)phenyl]-N-(4-methylbenzyl)methanesulfonamide (S45) Purine Cyclohexylmethoxy, 4-methylbenzyl-methanesulfonamide C₂₇H₃₁N₇O₃S (542.64 g/mol)
N-((2-(1-(3-(Trifluoromethyl)phenyl)ethylamino)-1H-benzo[d]imidazol-4-yl)methyl)methanesulfonamide Benzimidazole Trifluoromethylphenyl-ethylamino, methyl-methanesulfonamide C₁₉H₂₀F₃N₅O₂S (463.46 g/mol)
N-(3-Chloro-4-methylphenyl)methanesulfonamide Benzene 3-Cl, 4-CH₃, methanesulfonamide C₈H₁₀ClNO₂S (219.69 g/mol)

*Calculated based on structural analogy; exact mass may vary.

Physicochemical Properties

  • Hydrogen Bonding: The quinoline-based compound and sulfentrazone exhibit strong hydrogen-bonding capacity via sulfonamide (-SO₂NH-) and heterocyclic N-atoms, enhancing crystallinity and target interaction .
  • Solubility: Sulfentrazone’s triazole core and polar substituents may improve aqueous solubility relative to the quinoline compound, which has a larger hydrophobic aromatic system .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthetic route of N-[3-(6-chloro-4-phenylquinolin-2-yl)phenyl]methanesulfonamide?

  • Methodological Answer : Synthesis optimization requires evaluating reaction parameters such as temperature (e.g., 80–120°C for cyclization steps), solvent selection (e.g., dichloromethane or ethanol for solubility), and catalysts (e.g., palladium for cross-coupling reactions). Evidence from sulfonamide analogs suggests that substituent positioning on the quinoline ring significantly impacts yield; electron-withdrawing groups like chlorine may necessitate longer reaction times . Purification via column chromatography or recrystallization is critical to achieve >95% purity, as impurities can skew biological assay results.

Q. How can the three-dimensional structure of this compound be resolved experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard. Single-crystal diffraction data collected at low temperatures (e.g., 199 K) minimize thermal motion artifacts. Software suites like SHELXL refine structures by iteratively adjusting atomic coordinates and thermal parameters, achieving R-factors <0.05 for high precision . For compounds resistant to crystallization, nuclear Overhauser effect (NOE) NMR experiments can infer spatial arrangements of substituents.

Advanced Research Questions

Q. What computational strategies are effective in predicting the biological targets of this compound?

  • Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities to viral proteins like MPXV DPol, as demonstrated for related sulfonamides. Use high-resolution protein structures (PDB ID: 5MS) and optimize ligand conformations with density functional theory (DFT) calculations. Molecular dynamics (MD) simulations (100 ns trajectories) validate binding stability by analyzing root-mean-square deviation (RMSD) fluctuations .

Q. How should researchers address contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, IC50 measurement protocols). Meta-analyses should standardize data using Z-score normalization. For example, antiviral activity against MPXV (Ki = 12 nM in one study vs. 45 nM in another) requires cross-validation via orthogonal assays (e.g., plaque reduction neutralization tests) . Dose-response curves and Hill coefficients must be compared to assess efficacy consistency.

Q. What reaction mechanisms govern the compound’s interaction with biological nucleophiles?

  • Methodological Answer : The methanesulfonamide group acts as an electrophile, forming covalent bonds with cysteine residues in enzyme active sites. Kinetic studies (e.g., stopped-flow spectroscopy) can measure rate constants (kcat/KM) for adduct formation. Isotope labeling (e.g., ¹⁸O in sulfonamide) tracks reaction pathways, while QM/MM simulations elucidate transition-state geometries .

Q. How can regioselective functionalization of the quinoline core be achieved?

  • Methodological Answer : Electrophilic aromatic substitution at the 6-chloro position is favored due to electron deficiency. Directed ortho-metalation (DoM) using LDA (lithium diisopropylamide) enables selective introduction of substituents (e.g., nitro groups). Subsequent reduction (e.g., H₂/Pd-C) yields amines for further derivatization. Monitor reaction progress via LC-MS to avoid over-functionalization .

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